2-Bromo-4-cyclobutyl-1-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

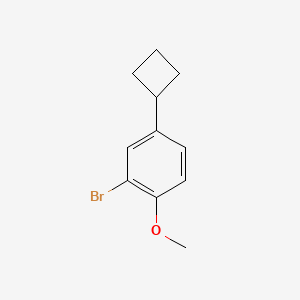

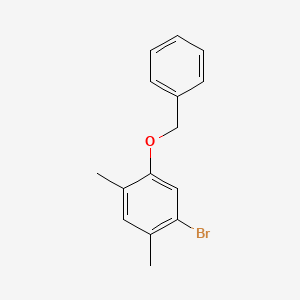

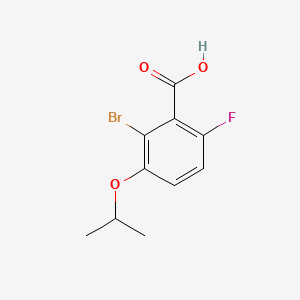

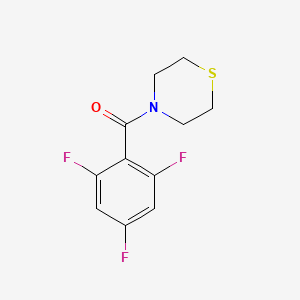

2-Bromo-4-cyclobutyl-1-methoxybenzene is a chemical compound. It consists of a benzene ring which is substituted with a bromo group, a methoxy group, and a cyclobutyl group . The cyclobutyl group is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring which is substituted with a bromo group, a methoxy group, and a cyclobutyl group . The cyclobutyl group is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .Scientific Research Applications

2-Bromo-4-cyclobutyl-1-methoxybenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrazoles. It has also been used as a catalyst in the synthesis of polymers and other organic compounds. Additionally, it has been used in the study of the reactivity of aromatic hydrocarbons and as a reagent in the study of the properties of aromatic hydrocarbons.

Mechanism of Action

Target of Action

It’s known that brominated compounds often interact with various enzymes and receptors in the body .

Mode of Action

Brominated compounds typically act through electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to give a double bond product .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .

Result of Action

Brominated compounds can cause various changes at the molecular level, including the formation of new bonds and the rearrangement of existing ones .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-cyclobutyl-1-methoxybenzene. Furthermore, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other substances .

Advantages and Limitations for Lab Experiments

2-Bromo-4-cyclobutyl-1-methoxybenzene has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and its reactivity makes it suitable for a variety of reactions. Additionally, it is a relatively stable compound and can be stored for extended periods of time. However, there are some drawbacks to using this compound in laboratory experiments. It is highly reactive and can potentially react with other compounds in the reaction mixture, leading to undesired side reactions. Additionally, it can be difficult to remove from the reaction mixture after the reaction is complete.

Future Directions

The future of 2-Bromo-4-cyclobutyl-1-methoxybenzene is promising. The compound has been used in a variety of scientific research applications and has demonstrated a number of potential applications. Further research is needed to explore the potential therapeutic applications of this compound, as well as its potential use in the synthesis of novel materials. Additionally, further research is needed to explore the potential use of this compound in the synthesis of polymers and other organic compounds. Finally, further research is needed to explore the potential use of this compound in the study of the reactivity of aromatic hydrocarbons and other organic compounds.

Synthesis Methods

2-Bromo-4-cyclobutyl-1-methoxybenzene can be synthesized by the reaction of 4-bromobenzaldehyde and 4-methoxybenzaldehyde in the presence of a catalytic amount of sodium hydroxide. This reaction is carried out in an aqueous medium at a temperature of 90-100°C for a period of 1-2 hours. The yield of the reaction is typically in the range of 85-90%.

properties

IUPAC Name |

2-bromo-4-cyclobutyl-1-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-13-11-6-5-9(7-10(11)12)8-3-2-4-8/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAZBIPIUJFPAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)